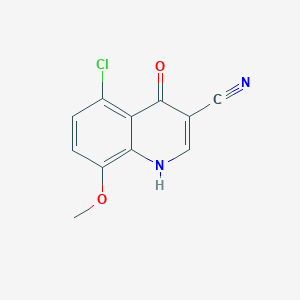
5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy-: is a chemical compound with the molecular formula C11H7ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloro-3-cyanophenol with methoxy-substituted aniline derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its structure allows for the modification of functional groups, making it a valuable tool for probing enzyme activity and developing enzyme inhibitors .
Medicine: In medicine, derivatives of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- have been investigated for their potential as therapeutic agents. They exhibit activity against various biological targets, including kinases and receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline: A derivative with hydroxyl substitution at the 4-position, used in the synthesis of various pharmaceuticals.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position, known for its antimicrobial properties.
Uniqueness: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is unique due to the presence of multiple functional groups (chloro, hydroxy, methoxy, and nitrile) on the quinoline ring.
Propriétés
Numéro CAS |
1016811-91-8 |
|---|---|
Formule moléculaire |
C11H7ClN2O2 |
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |
Clé InChI |
DVJCWMQLWQGNGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


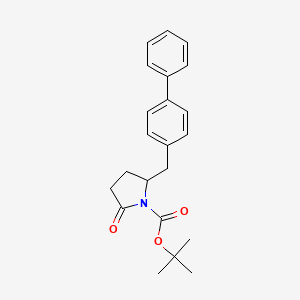
![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
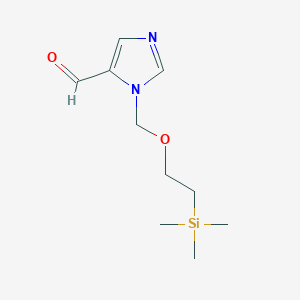
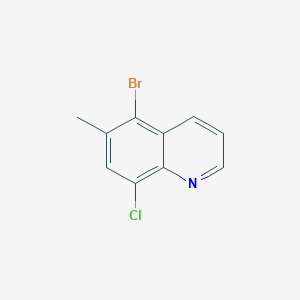
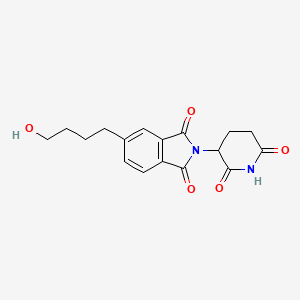
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
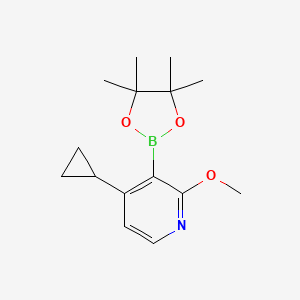
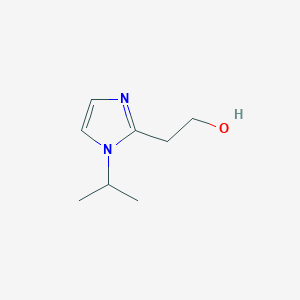
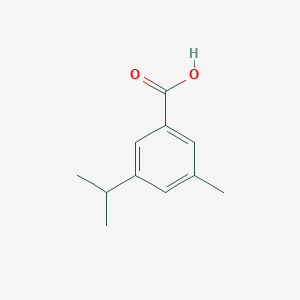
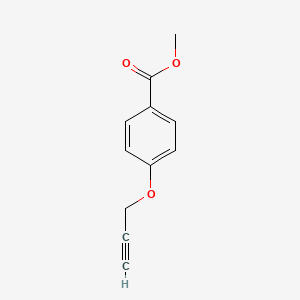
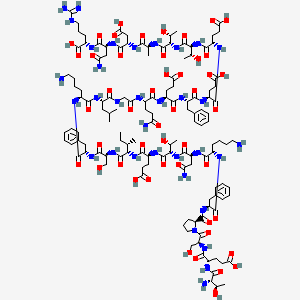
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
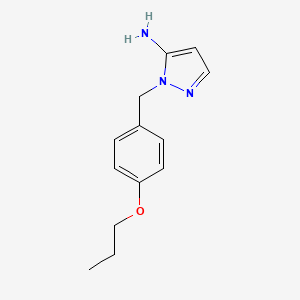
![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
